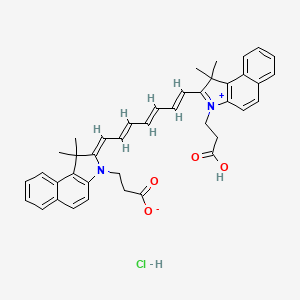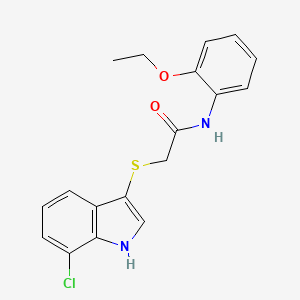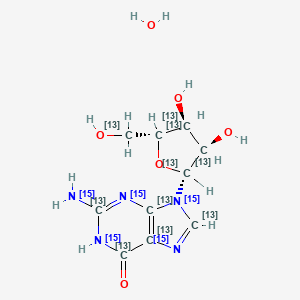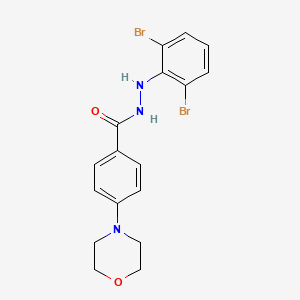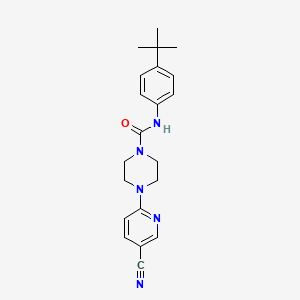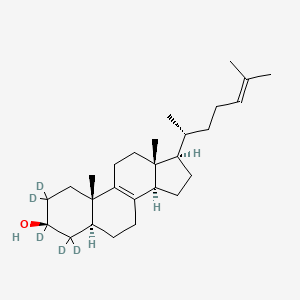
Zymosterol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zymosterol-d5 is a deuterated form of zymosterol, a precursor of cholesterol. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the zymosterol molecule. This modification makes this compound useful as an internal standard in various analytical techniques, particularly in liquid chromatography–mass spectrometry (LC-MS) for the quantification of sterols from human plasma samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Zymosterol-d5 involves the deuteration of zymosterol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method involves the reaction of natural zymosterol with deuterium gas under specific conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified and packaged for use in research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Zymosterol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert this compound into other sterol derivatives.
Substitution: The deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols. These products are often used in further research and analytical applications .
Applications De Recherche Scientifique
Zymosterol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in LC-MS for the quantification of sterols.
Biology: Helps in studying cholesterol biosynthesis and metabolism.
Medicine: Used in research related to cholesterol-related diseases and conditions.
Industry: Employed in the development of analytical methods for sterol quantification.
Mécanisme D'action
Zymosterol-d5 acts as a substrate for 24-dehydrocholesterol reductase, an enzyme involved in cholesterol biosynthesis. The compound serves as a methyl acceptor and exists as a fatty acid ester in aerobically-grown yeast cells. The deuterium atoms in this compound provide a unique isotopic signature, allowing researchers to trace and quantify the compound in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zymosterol: The non-deuterated form of Zymosterol-d5.
Cholesterol: The end product of the biosynthesis pathway involving zymosterol.
Lanosterol: An intermediate in the cholesterol biosynthesis pathway.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C27H44O |
|---|---|
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
(3S,5S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |
Clé InChI |
CGSJXLIKVBJVRY-NTDNWCPCSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@]2([C@H](C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


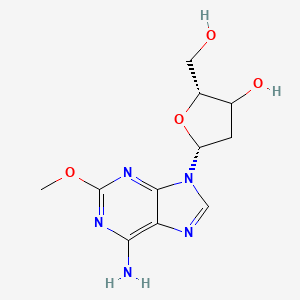
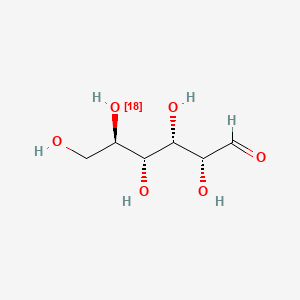
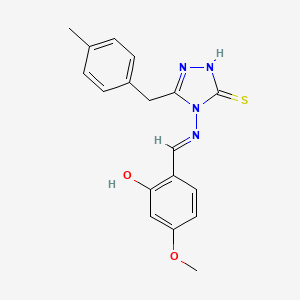
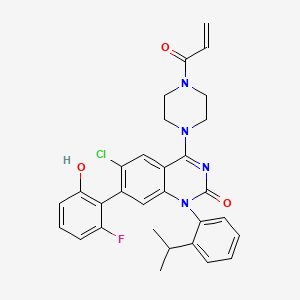
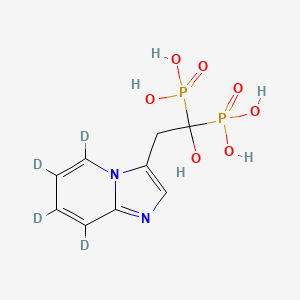
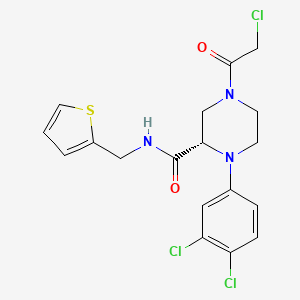
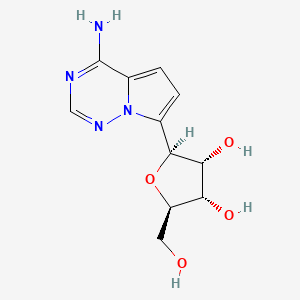
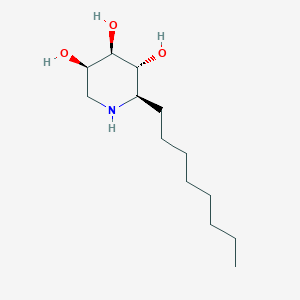
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
